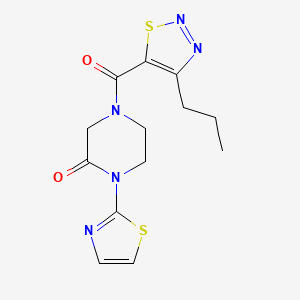

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Description

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a 1,2,3-thiadiazole ring substituted with a propyl group at position 4 and a carbonyl group at position 5. This moiety is linked to a piperazin-2-one scaffold, which is further substituted at position 1 with a thiazol-2-yl group.

- Alkylation reactions (e.g., coupling piperazine derivatives with thiazole-containing ketones under reflux conditions with bases like K₂CO₃ in acetonitrile) .

- Heterocyclic condensation (e.g., forming thiadiazole rings via cyclization of thioamides or hydrazines) .

The compound’s hybrid structure may confer unique physicochemical properties, such as planarity (influenced by the thiadiazole-thiazole conjugation) and solubility (modulated by the propyl substituent). Its bioactivity could span fungicidal, anti-inflammatory, or receptor-targeting applications, as inferred from structurally related compounds .

Properties

IUPAC Name |

4-(4-propylthiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S2/c1-2-3-9-11(22-16-15-9)12(20)17-5-6-18(10(19)8-17)13-14-4-7-21-13/h4,7H,2-3,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHKXZVWQLQQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole and thiazole intermediates, followed by their coupling with a piperazine derivative. The reaction conditions often include:

Solvents: Common solvents such as dichloromethane, ethanol, or acetonitrile.

Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.

Temperature: Reactions are usually carried out at elevated temperatures (50-100°C) to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The thiadiazole and thiazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Thiazole-Piperazine Derivatives

- 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one (Compound 13, ): Core Structure: Benzo[d]thiazole linked to a piperazine ring via a butanone spacer. Key Differences: The target compound replaces the benzo[d]thiazole with a 1,2,3-thiadiazole and introduces a piperazin-2-one ring (a ketone-containing piperazine) instead of a simple piperazine. Bioactivity: Compound 13 targets serotonin receptors (5HT1A) and transporters (SERT), suggesting the target compound’s piperazin-2-one moiety may enhance CNS activity due to improved hydrogen-bonding capacity .

Thiadiazole-Thiazole Hybrids

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, ): Core Structure: Thiazole linked to fluorophenyl and triazole-substituted pyrazole. Key Differences: The target compound lacks pyrazole/triazole motifs but incorporates a thiadiazole-carbonyl group, which may enhance metabolic stability compared to the hydrolytically labile triazole group in Compound 4 .

Analgesic Thiazole Derivatives

- 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one (): Core Structure: Pyrazolone fused to a thiazole-hydrazone group.

Fungicidal Activity

Anti-Inflammatory and Ulcerogenic Potential

Physicochemical Properties

*Estimated based on structural analogues.

The target’s thiadiazole-carbonyl group likely enhances solubility in polar solvents compared to halogenated aryl derivatives .

Biological Activity

The compound 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one is a heterocyclic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial efficacy, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a piperazine ring connected to a thiazole and a thiadiazole moiety. The structure is critical for its biological activity, influencing solubility, permeability, and binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazole derivatives. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. A related study indicated that compounds similar to our target compound showed IC50 values ranging from 0.28 µg/mL to 10.10 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Apoptosis induction via Bax/Bcl-2 ratio increase |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |

| Target | MCF-7/HepG2 | TBD | TBD |

The mechanisms by which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Compounds similar to the target have been shown to increase the Bax/Bcl-2 ratio, promoting apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Studies indicate that treatment with these compounds can lead to cell cycle arrest at specific phases (e.g., G1/S or G2/M), thus inhibiting cell proliferation .

- Inhibition of Key Proteins : Some derivatives act as inhibitors of proteins involved in cancer progression, such as microtubule synthesis and protein kinases .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been investigated:

- Broad-Spectrum Efficacy : Compounds featuring similar scaffolds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 28 µg/mL .

Case Studies

Several case studies have illustrated the therapeutic potential of thiadiazole-based compounds:

- In Vivo Studies : An in vivo study demonstrated that a related derivative effectively targeted sarcoma cells in a tumor-bearing mouse model, showcasing its potential for selective targeting in cancer therapy .

- Combination Therapies : Investigations into combination therapies involving thiadiazole derivatives with existing chemotherapeutics have shown enhanced efficacy and reduced side effects, suggesting a synergistic effect that warrants further exploration.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, and what reagents are typically involved?

- Methodological Answer : Synthesis often involves multi-step reactions, starting with the formation of the thiadiazole and thiazole moieties, followed by coupling with a piperazinone core. Key reagents include:

- Thiadiazole synthesis : Hydrazine derivatives, carbon disulfide, and alkyl halides for propyl substitution.

- Thiazole formation : Thiourea and α-haloketones.

- Coupling reactions : Carbodiimides (e.g., DCC) or carbonyl activators (e.g., HATU) for amide bond formation between the thiadiazole-carbonyl and piperazinone .

Reaction conditions (e.g., reflux in ethanol or DMF) are critical for yield optimization .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization relies on:

- Spectroscopic techniques : NMR (e.g., H, C) to confirm proton environments and carbon frameworks. IR spectroscopy verifies carbonyl (C=O) and thioamide (C=S) groups.

- Chromatography : HPLC or TLC to assess purity.

- Elemental analysis : Matches experimental and theoretical C/H/N/S ratios .

Q. What biological assays are suitable for preliminary evaluation of this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiadiazole-piperazinone coupling step?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Use of DMAP or pyridine to accelerate acyl transfer.

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 100°C vs. 6 hr reflux) .

A comparative study of conditions is shown below:

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional | DMF | DCC | 65 | |

| Microwave | DMSO | HATU | 82 |

Q. How do structural modifications (e.g., propyl vs. allyl substituents) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents:

- Thiadiazole modifications : Replace propyl with allyl or aryl groups to alter lipophilicity.

- Piperazinone substitutions : Introduce methyl or benzyl groups to modulate steric effects.

Bioassay data from analogous compounds (e.g., thiazolidinone derivatives) show that bulkier substituents enhance antimicrobial potency but reduce solubility .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., varying IC50 values)?

- Methodological Answer : Contradictions arise from assay variability or compound stability. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays.

- Stability studies : HPLC monitoring of compound degradation under assay conditions (e.g., pH 7.4 buffer).

- Dose-response validation : Repeat assays with freshly prepared stock solutions .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) models binding to target proteins (e.g., bacterial dihydrofolate reductase). Key steps:

- Protein preparation : Retrieve PDB structures (e.g., 1DF7) and remove water molecules.

- Ligand optimization : Minimize energy using AMBER force fields.

- Docking analysis : Score binding poses and compare with known inhibitors .

Stability and Formulation

Q. What factors influence the stability of this compound under physiological conditions?

- Methodological Answer : Stability is pH-dependent:

- Acidic conditions (pH < 4): Hydrolysis of the thiadiazole ring.

- Neutral/basic conditions (pH 7–9): Degradation via thioamide oxidation.

Formulation with cyclodextrins or liposomal encapsulation improves shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.